Product packaging for Sesterstatin 6(Cat. No.:)

Sesterstatin 6

Cat. No.: B1245994
M. Wt: 418.6 g/mol
InChI Key: GAQSWPYYPSDAAV-ZIICOCJGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sesterstatin 6 is a scalarane-type pentacyclic sesterterpene isolated from the Indian Ocean marine sponge Hyrtios erecta . This natural product demonstrates significant antineoplastic activity, showing potent growth inhibition against murine P388 lymphocytic leukemia cells (ED50 0.17 µg/mL) and a panel of human cancer cell lines (GI50 1.8-8.9 x 10-1 µg/mL) . Its potent bioactivity makes it a valuable reference compound for investigating the structure-activity relationships of scalarane-based sesterterpenoids and for exploring new mechanisms of action in oncology research . The structure of this compound was elucidated through comprehensive spectroscopic analysis, including HRMS and high-field 2D NMR techniques, revealing a characteristic pentacyclic core with a γ-hydroxyl, α, β-unsaturated lactone unit . Scalarane sesterterpenes, as a class, are known for a diverse profile of pharmacological activities, positioning this compound as a chemically and biologically significant probe for anticancer drug discovery initiatives . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O5 B1245994 Sesterstatin 6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

(1R,4S,5aS,5bR,7aS,11aS,11bR,13R,13aS)-1,4,13-trihydroxy-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one

InChI

InChI=1S/C25H38O5/c1-22(2)8-6-9-23(3)14(22)7-10-24(4)15(23)12-17(27)25(5)16(24)11-13(26)18-19(25)21(29)30-20(18)28/h13-17,21,26-27,29H,6-12H2,1-5H3/t13-,14-,15+,16-,17+,21+,23-,24+,25+/m0/s1

InChI Key

GAQSWPYYPSDAAV-ZIICOCJGSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3C[C@@H](C5=C4[C@@H](OC5=O)O)O)C)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC(C5=C4C(OC5=O)O)O)C)O)C)C)C

Synonyms

sesterstatin 6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Sesterstatin 6 belongs to the scalarane sesterterpene family, characterized by a pentacyclic core. Key structural analogs include:

Compound Source Structural Features Key Stereochemical Differences
This compound Hyrtios erecta Pentacyclic, γ-lactone at C-17, β-OH at C-12/C-16 All-trans ring fusion; 16β-OH configuration
Hyrtiolide Hyrtios erectus Pentacyclic, γ-lactone at C-18, β-OH at C-12, α-OH at C-16 16α-OH configuration; altered ROESY correlations
Sesterstatin 4 Hyrtios erecta Pentacyclic, acetylated hydroxyl at C-12, no C-16 hydroxyl Reduced polarity; lower bioactivity
Sesterstatin 7 Hyrtios erectus (Red Sea) Pentacyclic, C-24 methoxy group, β-OH at C-12 Methoxy substitution enhances lipophilicity

Bioactivity Comparison

This compound demonstrates superior potency compared to other sesterstatins and scalarane derivatives:

Compound P388 ED50 (μg/mL) DU-145 GI50 (μg/mL) Notable Activity
This compound 0.17 1.6 Broad-spectrum activity across 8 human cancer cell lines
Sesterstatin 1 0.46 1.6 Comparable to this compound but less potent in leukemia models
Sesterstatin 4 4.9 >10 Weak activity due to lack of C-16 hydroxyl
Hyrtiolide N/A N/A Moderate activity against Mycobacterium tuberculosis (40% inhibition at 6.25 μg/mL)
24-Methoxy Petrosaspongia C N/A 3.4 (HCT-116) Selective cytotoxicity against colorectal cancer

Mechanistic Insights

  • Lactone Orientation : The C-17 lactone in this compound enhances binding to cellular targets compared to C-18 lactones in hyrtiolide, as shown by differential coupling constants (J = 18 Hz vs. 2.9 Hz) .
  • Hydroxyl Groups : The β-OH at C-12 and C-16 in this compound facilitates hydrogen bonding with kinase domains, a feature absent in sesterstatin 4 .
  • Epimerization : The 16α-OH configuration in hyrtiolide reduces P388 activity, highlighting the critical role of stereochemistry .

Preparation Methods

Gel-Permeation Chromatography

The active CH₂Cl₂ fraction was subjected to gel-permeation chromatography on Sephadex LH-20, a dextran-based matrix effective for separating small molecules. Elution with methanol removed high-molecular-weight impurities, yielding a partially purified fraction. This step exploited differences in molecular size and hydrophobicity, critical for resolving scalarane-type sesterterpenoids from co-extracted alkaloids.

Reversed-Phase HPLC

Final purification employed reversed-phase high-performance liquid chromatography (HPLC) using a C₁₈ column (250 × 10 mm, 5 μm). Isocratic elution with acetonitrile-water (1:1) at 2 mL/min afforded this compound as colorless needles (5.0 mg). The choice of acetonitrile minimized peak tailing and enhanced resolution of oxygenated terpenoids.

Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRFABMS analysis revealed a molecular ion at m/z 493.3301 [M + H]⁺, consistent with the molecular formula C₃₀H₄₄O₆ (calcd. 493.3305). The mass fragmentation pattern indicated sequential losses of hydroxyl (-18 Da) and carboxyl (-44 Da) groups, characteristic of γ-hydroxy-α,β-unsaturated lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (¹H-¹H COSY, HMBC, ROESY) unambiguously assigned the pentacyclic scaffold and substituents (Table 2):

  • γ-Hydroxy lactone : ROESY correlations between H-19 (δₕ 6.11) and the C-20 carbonyl (δc 170.8) confirmed lactonization at C-17/C-18.

  • Trans-decalin system : Key ROESY interactions (H-5/H-7β, H-7β/H-14) established the trans-fusion of rings A–D.

  • Stereochemistry : The 12β-OH, 16β-OH, and 19α-OH configurations were deduced from NOE correlations between H-12α (δₕ 3.68) and H-9α (δₕ 0.84).

Yield and Purity Assessment

The isolation process yielded 5.0 mg of this compound from 600 kg of sponge, corresponding to an overall yield of 8.3 × 10⁻⁷%. Purity (>98%) was confirmed by HPLC-UV (λ = 210 nm) and consistent NMR integration ratios.

Challenges in Synthetic Preparation

Despite advances in sesterterpene synthesis (e.g., terpestacin), no total synthesis of this compound has been reported. Key hurdles include:

  • Stereochemical complexity : The compound’s six stereogenic centers, including a trans-decalin system, pose significant synthetic challenges.

  • Macrocyclization : The 14-membered lactone ring necessitates precise control over ring-closing metathesis or lactonization strategies.

  • Oxidative modifications : Installation of the γ-hydroxy lactone and tertiary alcohol groups requires regioselective oxidations absent in current methodologies.

Tables

Table 1. Bioactivity-Guided Isolation of this compound

StepSolvent SystemBioactivity (P388 ED₅₀, μg/mL)
Crude ExtractCH₂Cl₂–CH₃OH (1:1)2.4
n-Hexane Partitionn-Hexane/9:1 CH₃OH–H₂OInactive
CH₂Cl₂ PartitionCH₂Cl₂/3:2 CH₃OH–H₂O0.31
Sephadex LH-20CH₃OH0.47
Reversed-Phase HPLCAcetonitrile–H₂O (1:1)0.17

Table 2. Key ¹³C NMR Assignments for this compound

Carbonδc (ppm)HMBC Correlations
C-17128.7H-19, H-21
C-18167.4H-19, H-20
C-20170.8H-19, H-21
C-1270.5H-9, H-11
C-1673.2H-14, H-15

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sesterstatin 6, and what key parameters influence yield and purity?

  • Methodological Answer: Synthetic routes typically involve multi-step organic reactions, such as cyclization or esterification. Key parameters include solvent polarity, temperature control (e.g., maintaining ≤60°C to prevent side reactions), and catalyst selection (e.g., enzymatic vs. chemical catalysts). Reproducibility requires precise documentation of reaction conditions, purification methods (e.g., HPLC gradients), and spectroscopic validation (NMR, MS) .
  • Data Example: A comparative table of yields under varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. lipase) can highlight optimization strategies.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Purity is validated via HPLC with UV/Vis or ELSD detection. Researchers must cross-reference peaks with synthetic intermediates and published spectra to avoid misassignment .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how should controls be designed?

  • Methodological Answer: Cell viability assays (e.g., MTT or resazurin-based) with dose-response curves (IC₅₀ calculations) are standard. Controls must include solvent-only groups (e.g., DMSO) and positive/negative controls (e.g., staurosporine for apoptosis). Plate reader settings (wavelength, incubation time) should align with reagent protocols to minimize artifact interference .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding this compound’s bioactivity across different in vitro models?

  • Methodological Answer: Contradictions may arise from cell line-specific factors (e.g., metabolic enzyme expression) or assay conditions (e.g., serum concentration). A systematic approach includes:

Replicating experiments across multiple cell lines (e.g., HEK-293 vs. HeLa).

Validating target engagement via knock-out models or siRNA silencing.

Applying meta-analysis to published datasets, adjusting for batch effects using statistical tools like R/Bioconductor .

  • Data Analysis Example: A table comparing IC₅₀ values across studies, annotated with experimental variables (e.g., cell density, passage number), can identify confounding factors.

Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations (GROMACS) can predict binding modes. Validate predictions via:

Comparative binding energy analysis (MM-PBSA/GBSA).

Pharmacophore mapping against known inhibitors (e.g., kinase inhibitors).
Cross-disciplinary collaboration with bioinformaticians ensures robustness .

Q. How should researchers design a mechanistic study to elucidate this compound’s impact on signaling pathways?

  • Methodological Answer: Combine omics approaches (transcriptomics, proteomics) with functional assays. For example:

RNA-seq to identify differentially expressed genes post-treatment.

Western blotting or phospho-antibody arrays to validate pathway activation (e.g., MAPK/ERK).

CRISPR-Cas9 screens to pinpoint essential mediators.
Ensure statistical power via sample size calculations (G*Power software) and adjust for multiple testing (Bonferroni correction) .

Methodological Considerations

Q. What ethical and reproducibility standards apply to preclinical studies of this compound?

  • Guidance: Follow ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis. For in vitro work, document cell line authentication (STR profiling) and mycoplasma testing. Share raw data and code via repositories like Zenodo or GitHub to enhance transparency .

Q. How can researchers leverage open-access databases to contextualize this compound’s pharmacological profile?

  • Methodological Answer: Query ChEMBL for bioactivity data, PubChem for structural analogs, and ClinicalTrials.gov for related compounds in development. Use cheminformatics tools (KNIME, RDKit) to generate structure-activity relationship (SAR) models .

Tables for Reference

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous THFReduces hydrolysis
Temperature50°CMinimizes side products
CatalystLipase BEnhances enantioselectivity

Table 2: Common Contradictions in Bioactivity Studies

StudyCell LineIC₅₀ (µM)Assay DurationSerum %
AHEK-29312.348h10%
BHeLa5.772h2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sesterstatin 6
Reactant of Route 2
Sesterstatin 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.